
N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound that blends various functional groups, showcasing a complex structure which combines benzoyl, pyrazol, thiophene, phenyl, and ethanesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multistep organic synthesis:
Formation of the Pyrazole Ring: : Starting with the appropriate substituted hydrazine and an α,β-unsaturated ketone, the pyrazole ring is formed through a cyclization reaction.
Benzoylation: : The pyrazole intermediate is then benzoylated using benzoyl chloride and a base like triethylamine to form the benzoyl-pyrazole.
Thienyl Substitution: : Introduction of the thiophene ring can be achieved through a halogenation and subsequent substitution reaction.
Coupling with Phenyl Ring: : The intermediate is then coupled with a 4-substituted phenyl derivative, often using a Suzuki or Stille coupling method.
Ethanesulfonamide Introduction: : Finally, the ethanesulfonamide group is introduced via sulfonyl chloride and an amine coupling reaction.
Industrial Production Methods
In industrial settings, the synthesis is optimized for scale-up by using:
Efficient Catalysts: : Palladium or nickel catalysts for coupling reactions.
Green Chemistry Principles: : Solvent-free or aqueous reaction conditions wherever possible to reduce environmental impact.
High Yield Strategies: : Optimizing reaction conditions (temperature, pressure) to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Can undergo oxidation at the pyrazole ring or the thiophene group using reagents like m-chloroperbenzoic acid.
Reduction: : The benzoyl group can be selectively reduced to an alcohol using agents like lithium aluminum hydride.
Substitution: : Electrophilic substitution on the thiophene ring with various halogenating agents.
Common Reagents and Conditions
Oxidation: : m-chloroperbenzoic acid, Oxone.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Bromine, chlorine in the presence of iron or aluminum chloride.
Major Products Formed
Oxidation: : Oxidized derivatives on the pyrazole or thiophene ring.
Reduction: : Benzoyl group reduced to benzyl alcohol.
Substitution: : Various halogenated thiophene products.
Scientific Research Applications
N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has found applications in various fields:
Chemistry: : As a building block in the synthesis of more complex organic molecules.
Biology: : Studied for its potential as an inhibitor for certain enzymes due to its complex structure.
Industry: : Used in the development of specialty chemicals and polymers with unique properties.
Mechanism of Action
The mechanism by which N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exerts its effects often involves:
Molecular Targets: : Targeting specific enzymes or receptors, inhibiting their activity.
Pathways Involved: : Can interfere with signaling pathways by binding to active sites or allosteric sites on enzymes or receptors, leading to altered biological activity.
Comparison with Similar Compounds
Compared to other similar compounds, such as:
N-(4-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
N-(4-(1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide: N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibits unique properties due to the thiophene ring, which can influence electronic properties and reactivity, making it a valuable compound for further research and applications.
There you have it, a detailed dive into the world of this compound! Quite the mouthful but an incredibly fascinating compound.
Properties
IUPAC Name |
N-[4-(2-benzoyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-2-30(27,28)24-18-12-10-16(11-13-18)19-15-20(21-9-6-14-29-21)25(23-19)22(26)17-7-4-3-5-8-17/h3-14,20,24H,2,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJUIFFZHFHHMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
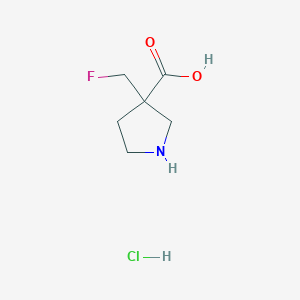
![1-(4-Amino-1,2,5-oxadiazol-3-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-benzo[d][1,2,3]triazol-4-one](/img/structure/B2412269.png)
![N-(4-chlorophenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2412273.png)
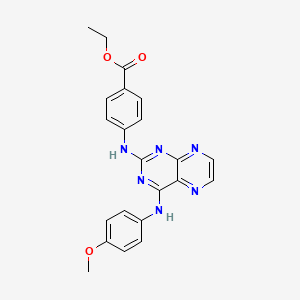
![7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2412276.png)
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide](/img/structure/B2412278.png)

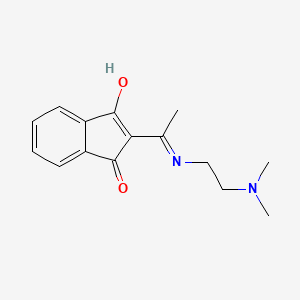
![1-(2-chloroquinolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]methanimine](/img/structure/B2412281.png)
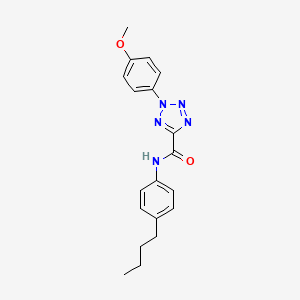
![2-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2412284.png)
![(Z)-methyl 2-(2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2412285.png)
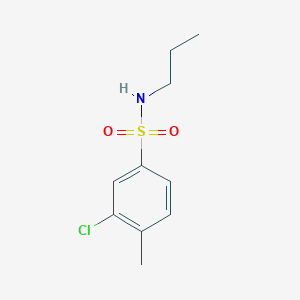
![2-[1-(2,3-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412290.png)
